Methyl 7-fluoro-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-fluoro-1H-indole-4-carboxylate” is a synthetic intermediate . It is widely used in the synthesis of various bioactive compounds such as antitumor agents, antimicrobial agents, and antidepressants. The compound has a CAS Number of 588688-40-8 .
Molecular Structure Analysis
The molecular formula of “Methyl 7-fluoro-1H-indole-4-carboxylate” is C10H8FNO2 . Its molecular weight is 193.1744 .Physical And Chemical Properties Analysis
“Methyl 7-fluoro-1H-indole-4-carboxylate” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 335.6±22.0 °C at 760 mmHg . The compound has a flash point of 156.7±22.3 °C .Scientific Research Applications
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are significant heterocyclic systems in natural products and drugs .
- Methods : The specific methods of synthesis vary widely and are often complex, involving multiple steps and various reagents .
- Results : The synthesis of indole derivatives has led to the creation of biologically active compounds for the treatment of various disorders in the human body .
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The methods of application vary depending on the specific biological activity being targeted. For example, some indole derivatives are used as drugs and administered orally or intravenously .
- Results : Indole derivatives have shown promising results in treating various diseases and disorders. For example, certain indole derivatives have shown inhibitory activity against influenza A .
Safety And Hazards
Future Directions
Indole derivatives, including “Methyl 7-fluoro-1H-indole-4-carboxylate”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are useful in the treatment of various conditions, including cancer , and are valuable for the development of new bioactive compounds .
properties
IUPAC Name |
methyl 7-fluoro-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWYOBYHLAWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-1H-indole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.